Axl/Mer/CSF1R-IN-1
Description
Properties
Molecular Formula |
C25H24F3N5O5 |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-1-ethyl-5-methyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxamide |
InChI |
InChI=1S/C25H24F3N5O5/c1-5-33-14(2)23(37-13-25(26,27)28)22(32-33)24(34)31-21-7-6-15(12-30-21)38-18-8-9-29-17-11-20(36-4)19(35-3)10-16(17)18/h6-12H,5,13H2,1-4H3,(H,30,31,34) |
InChI Key |
CECCRXOJUSBPSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Physicochemical Profile of this compound
| Property | Value |
|---|---|
| Molecular Formula | C25H24F3N5O5 |
| Molecular Weight | 531.48 g/mol |
| CAS Number | 2394874-60-1 |
| LogP | 4.2 |
| Hydrogen Bond Acceptors | 11 |
| Rotatable Bonds | 9 |
Polymorphic Forms and Crystallization Techniques
Patent data highlight the importance of polymorphism in optimizing the bioavailability and stability of this compound. Three crystalline forms (Form-M, Form-S, and Form-N) have been characterized using powder X-ray diffraction (PXRD).
Table 2: Characterization of Crystalline Forms
| Form | PXRD Peaks (2θ, °) | Solvent System |
|---|---|---|
| Form-M | 4.0, 5.1, 6.3, 7.5, 8.0, 8.6, 9.4 | Ethyl acetate/HCl |
| Form-S | 8.5, 9.3, 10.5, 11.6 | Methanol/HCl |
| Form-N | 13.3, 13.5, 15.0 | Chloroform/diisopropyl ether |
Form-S is the most thermodynamically stable polymorph, produced by recrystallizing the hydrochloride salt in methanol under acidic conditions.
Process Optimization and Scale-Up Challenges
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMAc) are preferred for coupling reactions due to their ability to dissolve both hydrophilic and hydrophobic intermediates. However, residual solvent removal poses challenges during scale-up, necessitating azeotropic distillation with toluene or heptane.
Acidic Hydrolysis Byproducts
The use of hydrochloric acid in salt formation can lead to hydrolytic degradation of the quinoline moiety. This is mitigated by maintaining reaction temperatures below 10°C and using gaseous HCl instead of aqueous solutions.
Yield Improvement Strategies
- Catalytic asymmetric synthesis : Chiral auxiliaries improve enantiomeric excess (ee) during pyrazole formation.
- Continuous flow chemistry : Reduces reaction times from 24 hours to 2–3 hours for the nucleophilic substitution step.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 12.3 minutes.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, quinoline-H), 7.89 (d, J = 8.4 Hz, 2H, pyridine-H), 4.72 (q, J = 8.8 Hz, 2H, -OCH2CF3).
- ¹³C NMR : 156.8 ppm (quinoline C-4), 145.2 ppm (pyrazole C-3).
Formulation Strategies for In Vivo Studies
This compound requires solubilization agents for preclinical testing. A common formulation includes:
Chemical Reactions Analysis
Types of Reactions: Axl/Mer/CSF1R-IN-1 undergoes various chemical reactions, including phosphorylation inhibition and kinase activity modulation. These reactions are crucial for its function as a kinase inhibitor .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and specific enzyme inhibitors. The reaction conditions are optimized to ensure selective inhibition of the target kinases .
Major Products Formed: The major products formed from the reactions involving this compound are the phosphorylated and non-phosphorylated forms of the target kinases. These products are essential for studying the compound’s mechanism of action and therapeutic potential .
Scientific Research Applications
Axl/Mer/CSF1R-IN-1 has a wide range of scientific research applications, particularly in the fields of cancer biology and immunotherapy. It has been shown to induce antitumor immunity by reducing the number of M2 macrophages and myeloid-derived suppressor cells while increasing the populations of M1 macrophages and cytotoxic CD8 T cells in the tumor microenvironment . Additionally, it enhances the expression of major histocompatibility complex class I and E-cadherin in tumor cells, further promoting immune responses against cancer .
Mechanism of Action
The mechanism of action of Axl/Mer/CSF1R-IN-1 involves the simultaneous inhibition of Axl, Mer, and CSF1R kinases. This inhibition leads to the remodeling of the tumor microenvironment towards immune stimulation. The compound increases the populations of M1 macrophages and CD8 T cells while decreasing M2 macrophages and myeloid-derived suppressor cells . It also enhances the expression of major histocompatibility complex class I and E-cadherin in tumor cells, promoting antitumor immunity .
Comparison with Similar Compounds
Table 1: Selectivity Profiles of Key Inhibitors
| Compound | Targets | Selectivity Challenges |
|---|---|---|
| This compound | Axl, Mer, CSF1R | Broad inhibition increases off-target risk |
| UNC1062 | Mer | Limited efficacy in Axl-driven tumors |
| AZ14145845 | Mer, Axl | Partial coverage of TAM redundancy |
| Q702 (Axl/Mer/CSF1R-IN-2) | Axl, Mer, CSF1R | Similar to this compound |
2.2. Mechanistic Advantages in Cancer Therapy
- Overcoming Chemoresistance : In NSCLC, Mer promotes cell survival via PI3K/Akt, while Axl drives proliferation and chemoresistance through MAPK/Erk. Dual inhibition (e.g., this compound) synergistically enhances apoptosis and reduces tumor growth .
- Immune Modulation: CSF1R inhibition depletes tumor-associated macrophages (TAMs), while Axl/Mer blockade disrupts immunosuppressive cytokine secretion (e.g., IL-8, GM-CSF). Q702, a structural analog, demonstrated enhanced antitumor immunity by reshaping the TME .
- Metastasis Suppression : Axl inhibition reduces angiogenesis and metastasis in murine breast cancer models by suppressing pro-inflammatory cytokines (e.g., IL-6, GM-CSF) .
Table 2: Functional Outcomes in Preclinical Studies
2.3. Clinical and Therapeutic Considerations
- Redundancy in Viral Replication : Axl and Mer facilitate viral replication (e.g., mumps virus) by suppressing type I interferon responses. Inhibitors like this compound may have antiviral applications, though this remains unexplored .
- Toxicity vs. Efficacy : Multi-target inhibitors risk off-target effects (e.g., CSF1R inhibition may cause neutropenia), whereas selective agents like UNC1062 offer safer profiles but narrower applications .
2.4. Key Research Findings
- NSCLC Overexpression : In 88 NSCLC patients, Axl was expressed in 93% of tumors (higher levels than Mer), correlating with proliferation and chemoresistance. Mer, expressed in 69%, linked to survival pathways .
- Synergistic Targeting : Dual Mer/Axl inhibition in NSCLC cell lines (e.g., A549, H1299) reduced IC50 values by 40–60% compared to single-target inhibition .
Biological Activity
Axl/Mer/CSF1R-IN-1, also known as Q702, is a selective small molecule inhibitor targeting the receptor tyrosine kinases Axl, Mer, and CSF1R. These receptors play significant roles in tumor biology, particularly in modulating immune responses within the tumor microenvironment (TME). This article explores the biological activity of Q702, highlighting its mechanisms of action, effects on immune modulation, and potential therapeutic applications.
Receptor Functions:
- Axl : Involved in promoting epithelial-mesenchymal transition (EMT), which contributes to tumor progression and metastasis. Axl activation is associated with anti-apoptotic signaling and drug resistance .
- Mer : Similar to Axl, Mer is implicated in immune evasion and tumor growth by modulating macrophage polarization towards a pro-tumorigenic phenotype .
- CSF1R : This receptor mediates the recruitment and activation of tumor-associated macrophages (TAMs), which facilitate immune escape and promote tumor growth .
Q702's Inhibitory Effects:
Q702 inhibits Axl, Mer, and CSF1R simultaneously, leading to:
- Reduction of M2 Macrophages : Decreasing the population of immunosuppressive M2-like TAMs while promoting M1-like macrophages that enhance anti-tumor immunity .
- Enhanced T Cell Activity : The inhibitor increases CD8 T cell infiltration into tumors, which is crucial for effective anti-tumor responses .
- Alteration of Tumor Cell Phenotype : Q702 treatment has been shown to upregulate MHC class I and E-cadherin expression in cancer cells, enhancing their visibility to the immune system .
In Vitro Studies
In vitro experiments demonstrate that Q702 effectively inhibits the activity of Axl, Mer, and CSF1R at low nanomolar concentrations:
In Vivo Studies
In vivo studies using syngeneic mouse models reveal that Q702 exhibits significant anti-tumor activity:
- Tumor Growth Inhibition : Dose-dependent inhibition was observed with 54.3%, 64.9%, and 84.6% tumor growth control achieved at doses of 10 mg/kg, 30 mg/kg, and 100 mg/kg respectively .
- Immune Modulation : The antitumor effects were primarily attributed to immune modulation rather than direct cytotoxicity against tumor cells .
Clinical Trials
A phase 1 clinical trial (NCT04648254) assessed the safety and efficacy of Q702 in patients with advanced cancers. Key findings include:
- Safety Profile : Q702 was well-tolerated at doses up to 240 mg daily with manageable side effects such as reversible elevations in liver enzymes (AST, ALT) due to CSF1R inhibition .
- Early Anti-Tumor Signals : Preliminary results indicated promising anti-tumor activity in various cancer types, suggesting potential for broader application in immunotherapy .
Data Table
| Parameter | Axl | Mer | CSF1R |
|---|---|---|---|
| IC50 Value (nM) | 0.3 | 0.8 | 8.7 |
| Tumor Growth Control (%) | Varies by dose | Varies by dose | Varies by dose |
| Immune Cell Modulation | ↑ M1 Macrophages | ↑ CD8 T Cells | ↓ M2 Macrophages |
Q & A
Q. How can researchers validate the selectivity of Axl/Mer/CSF1R-IN-1 for TAM family receptors (Axl, Mer, CSF1R) in biochemical assays?
To assess selectivity, perform competitive binding assays using recombinant kinase domains of Axl, Mer, and CSF1R alongside off-target kinases (e.g., EGFR, VEGFR). Use ATP-concentration-dependent inhibition curves to calculate IC50 values. Validate results with Western blotting to measure phosphorylation inhibition of downstream targets (e.g., Akt, Erk1/2) in cell lines overexpressing each receptor. Include negative controls (vehicle-only) and reference inhibitors for comparison .
Q. What in vitro assays are optimal for evaluating this compound’s impact on cancer cell proliferation and apoptosis?
Use MTT or CellTiter-Glo assays to quantify proliferation in receptor-positive cell lines (e.g., prostate or leukemia models). For apoptosis, employ Annexin V/PI staining coupled with flow cytometry. Ensure consistency by standardizing cell density, serum conditions, and compound exposure times. Include Gas6 or Protein S stimulation to mimic physiological ligand-receptor activation .
Q. How should researchers design experiments to ensure reproducibility of this compound’s pharmacokinetic (PK) profiling?
Conduct PK studies in rodent models using LC-MS/MS to measure plasma and tissue concentrations. Standardize dosing routes (oral vs. intravenous), sampling intervals (e.g., 0.5, 2, 6, 24 hours), and sample preparation protocols (e.g., protein precipitation). Report bioavailability, half-life, and volume of distribution, and cross-validate results with at least two independent cohorts .
Q. What strategies are recommended for synthesizing and characterizing novel analogs of this compound?
Follow strict synthetic protocols with detailed reaction conditions (solvents, catalysts, temperatures). Characterize compounds using NMR, HPLC, and high-resolution mass spectrometry. For purity, provide chromatograms with ≥95% purity thresholds. Include stability data (e.g., in PBS or simulated gastric fluid) to assess compound viability for in vivo studies .
Q. How can researchers systematically review existing literature on this compound’s mechanisms?
Use databases like SciFinder or Reaxys with Boolean operators (e.g., Axl AND inhibitor NOT clinical trial) to filter primary studies. Prioritize peer-reviewed journals and patents for structural and mechanistic data. Cross-reference citations in review articles to identify foundational studies .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in solid vs. hematological tumors be resolved?
Perform comparative transcriptomics of treated tumor biopsies to identify receptor isoform expression or tumor microenvironment (TME) factors (e.g., macrophage infiltration). Use CRISPR knockout models to isolate receptor-specific effects. Validate findings with multiplex immunohistochemistry for receptor activation markers .
Q. What experimental approaches address this compound’s potential off-target effects in immune cell populations?
Profile compound activity in primary human PBMCs or bone marrow-derived macrophages using phospho-proteomics. Compare signaling pathways (e.g., NF-κB, STAT3) between treated and untreated cells. Use receptor-deficient murine models to distinguish on-target vs. off-target immune modulation .
Q. How can researchers optimize dosing schedules to overcome adaptive resistance in long-term this compound therapy?
Develop in vivo resistance models by exposing xenografts to sub-therapeutic doses over 8–12 weeks. Perform RNA-seq to identify upregulated bypass pathways (e.g., MET or IGF1R). Test combination therapies with pathway-specific inhibitors and validate synergy via Chou-Talalay analysis .
Q. What methodologies best capture this compound’s impact on tumor-associated macrophages (TAMs) in the TME?
Use flow cytometry to quantify M1/M2 macrophage polarization in treated tumors. Measure cytokine secretion (IL-10, TGF-β) via ELISA or Luminex assays. Employ spatial transcriptomics to map receptor inhibition effects within tumor niches .
Q. How should researchers integrate multi-omics data to predict this compound’s clinical translatability?
Combine RNA-seq, proteomics, and metabolomics data from preclinical models using bioinformatics tools (e.g., Gene Set Enrichment Analysis). Corrogate findings with clinical datasets (e.g., TCGA) to identify biomarker candidates. Validate predictions in patient-derived organoids .
Methodological Best Practices
- Data Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) to confirm target engagement. Reconcile discrepancies by adjusting experimental conditions (e.g., pH, co-factor availability) .
- CRF Design : Standardize Case Report Forms (CRFs) to include receptor expression status, dosing logs, and adverse event timelines. Use electronic CRFs with audit trails to minimize data entry errors .
- Literature Synthesis : Create annotated databases for structure-activity relationships (SAR) and mechanistic hypotheses. Use tools like Citavi or Zotero to track sources and generate ACS-style citations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
